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molecular formula C9H6F3NO4 B1391544 Methyl 4-nitro-2-(trifluoromethyl)benzoate CAS No. 900254-47-9

Methyl 4-nitro-2-(trifluoromethyl)benzoate

Cat. No. B1391544
M. Wt: 249.14 g/mol
InChI Key: VMDFHCYVCFQUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652041B2

Procedure details

Methyl 4-nitro-2-(trifluoromethyl)benzoate (5.20 g, 20.9 mmol) was dissolved in EtOAc (100 mL) and tin chloride dihydrate (9.41 g, 41.7 mmol) was added to the reaction mixture. The reaction was heated at reflux for 2 h. The crude reaction mixture was purified by column chromatography (SiO2, EtOAc/hexanes) to give the title compound. LCMS: (FA) ES− 218.4 (M−1).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tin chloride dihydrate
Quantity
9.41 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([C:14]([F:17])([F:16])[F:15])[CH:5]=1)([O-])=O.O.O.[Sn](Cl)(Cl)(Cl)Cl>CCOC(C)=O>[NH2:1][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([C:14]([F:15])([F:16])[F:17])[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
tin chloride dihydrate
Quantity
9.41 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2, EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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